2-Chloropyridine N-oxide hydrochloride is a synthetic organic molecule derived from 2-chloropyridine. The addition of a N-oxide group (N-O) and a hydrochloric acid (HCl) salt renders it a polar and potentially reactive compound []. Its significance lies in its potential use as a precursor in organic synthesis and as a building block in the development of new pharmaceuticals or materials [].
The molecule consists of a five-membered aromatic ring (pyridine) with a chlorine atom attached at the second position. A nitrogen atom in the ring carries a positively charged N-oxide group (N-O). The positive charge is balanced by a chloride ion (Cl-) forming a salt [].
Key features:
Currently, there is no documented information on the specific mechanism of action of 2-Chloropyridine N-oxide hydrochloride in biological systems.
As with any scientific research chemical, it is essential to handle 2-Chloropyridine N-oxide hydrochloride with caution. Specific hazard information might not be readily available, but general safety precautions for handling chlorinated and potentially reactive aromatic compounds should be followed:
One prominent use of 2-Chloropyridine N-oxide hydrochloride lies in the synthesis of aminoheterocyclic analogs. These analogs are compounds containing a similar ring structure to a specific molecule, often with modifications to explore potential variations in properties and biological activity. Researchers have employed 2-Chloropyridine N-oxide hydrochloride as a starting material for the synthesis of various aminoheterocyclic analogs, including pyridones and pyrimidines. One study utilized this compound to access novel pyridone derivatives with potential anticonvulsant activity [].
Another research application involves the synthesis of 2-aminopyridine derivatives. 2-Aminopyridines are a class of organic compounds with diverse applications in various fields, including pharmaceuticals and materials science. 2-Chloropyridine N-oxide hydrochloride has served as a valuable precursor for the preparation of these derivatives. Researchers have employed it in the synthesis of substituted 2-aminopyridine derivatives, exploring their potential as anti-inflammatory and analgesic agents [].
Beyond its use in organic synthesis, 2-Chloropyridine N-oxide hydrochloride finds application in specific enzymatic assays. The benzyl viologen enzyme assay, used to assess the activity of certain membrane-bound enzymes, utilizes this compound as a substrate. The assay measures the reduction of 2-Chloropyridine N-oxide hydrochloride by the enzyme, providing insights into its activity and potential function [].
Irritant